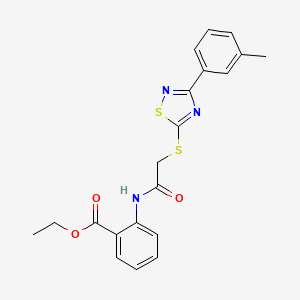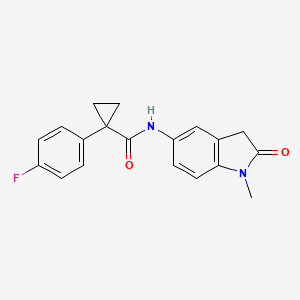![molecular formula C21H17N3O2S B2987841 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-90-3](/img/structure/B2987841.png)
4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have attracted significant interest due to their wide variety of pharmacological effects . They incorporate a biologically relevant heterocyclic scaffold and have been found to exhibit a diversity of biological effects, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .
Synthesis Analysis
These compounds can be synthesized using modern techniques that involve the construction of a thiazolo[5,4-b]pyridine bicyclic scaffold starting from thiazole or thiazolidine derivatives followed by pyridine annulation . This results in the target fused thiazolo[5,4-b]pyridines .Molecular Structure Analysis
The molecular structure of these compounds often involves a 2-pyridyl thiazolo[5,4-b]pyridine scaffold . This scaffold can fit well into the ATP binding pocket of certain kinases, forming a hydrogen bond interaction with specific residues .Scientific Research Applications
Antimicrobial Activities
Studies have shown that thiazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, N-phenyl-4-(4-(thiazol-2-yl)phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers synthesized from benzothioamide and benzamide with α-halo-ketones demonstrated potent antimicrobial activity against various bacterial and fungal strains, with some compounds showing higher efficacy than reference drugs (Bikobo et al., 2017)(Bikobo et al., 2017).
Anticancer Evaluation
The synthesis and evaluation of thiazole-pyridine derivatives have also been explored for anticancer activities. A notable study involves the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Several compounds exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021)(Ravinaik et al., 2021).
Synthesis of Liquid Crystal Compounds
Thiazole derivatives have been utilized in the synthesis of novel liquid crystalline compounds, such as p-phenylenediamine di 4-[2-(allyloxy ethoxy) benzamide], which exhibits lyotropic liquid crystal properties. This compound has potential applications in the development of new materials for electronic and photonic technologies (Qingjun, 2007)(Qingjun, 2007).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. These compounds, derived from aryl thioamides, have shown promise in inhibiting the growth of Mycobacterium tuberculosis, with specific compounds demonstrating significant activity without cytotoxicity at effective concentrations (Jeankumar et al., 2013)(Jeankumar et al., 2013).
Synthesis of Heterocyclic Compounds
The compound has been instrumental in the synthesis of various heterocyclic systems, demonstrating the versatility of thiazole derivatives in creating polyfunctionally substituted heterocyclic systems with potential pharmaceutical applications (Moustafa, 2001)(Moustafa, 2001).
properties
IUPAC Name |
4-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-17-11-7-14(8-12-17)19(25)23-16-9-5-15(6-10-16)20-24-18-4-3-13-22-21(18)27-20/h3-13H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQOYNXRTLRMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

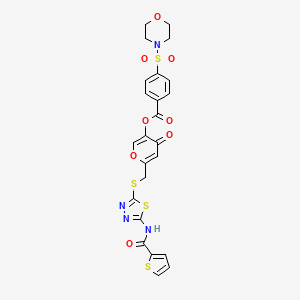
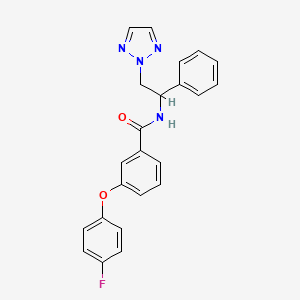
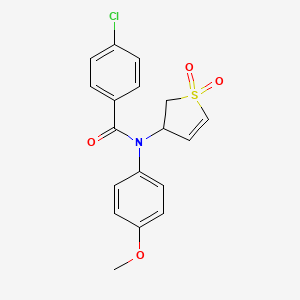
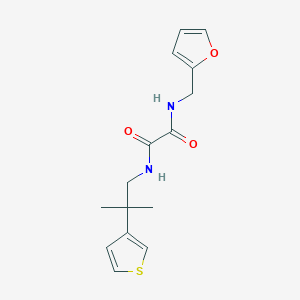
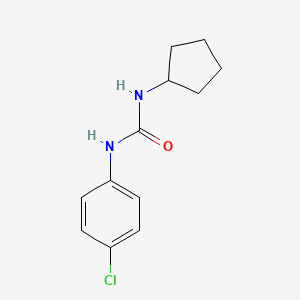
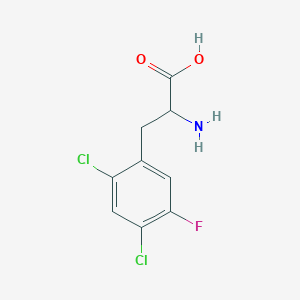
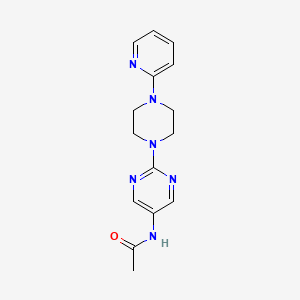
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2987775.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B2987776.png)
![2-methoxy-3-{5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl methyl ether](/img/structure/B2987777.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2987778.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2987779.png)
